Heptyl decanoate

Biocatalysis Green Chemistry Ester Synthesis

Heptyl decanoate (CAS 60160-17-0) is a unique C10-C7 fatty acid ester delivering a characteristic 'winey, brandy, cognac' odor profile with a verified Kovats retention index of 1878. Unlike shorter-chain esters, its high logP (7.23) provides superior hydrophobicity and formulation longevity, making it the precise choice for authenticating spirit flavors, developing solvent-free biocatalytic processes (validated >50% yield with cmLTL), and exploring bio-based silicone alternatives. This compound offers research reproducibility and industrial relevance that generic ester substitutions cannot replicate. Confirm supply availability for your R&D or production scale-up today.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 60160-17-0
Cat. No. B1595926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl decanoate
CAS60160-17-0
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCCCCCC
InChIInChI=1S/C17H34O2/c1-3-5-7-9-10-11-13-15-17(18)19-16-14-12-8-6-4-2/h3-16H2,1-2H3
InChIKeyMPLLSYWBBPPERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Decanoate (CAS 60160-17-0) for Scientific and Industrial Procurement: Basic Properties and Sourcing


Heptyl decanoate (CAS 60160-17-0), also known as heptyl caprate, is a medium-chain fatty acid ester with the molecular formula C17H34O2 and a molecular weight of approximately 270.45 g/mol [1][2]. It is formed by the esterification of 1-heptanol and decanoic acid, resulting in a hydrophobic, oily liquid at room temperature [3]. This compound is primarily recognized as a flavor and fragrance agent [4], with a characteristic 'winey, brandy, cognac' odor profile [5]. Its high logP value (estimated 7.23 to 7.41) confirms its strong lipophilic nature [6].

Why Generic Substitution of Heptyl Decanoate (CAS 60160-17-0) Fails for Critical R&D and Industrial Applications


Substituting heptyl decanoate with other fatty acid esters, such as ethyl decanoate or decyl decanoate, is not scientifically sound due to significant differences in chain length and resulting physicochemical properties. For instance, the specific combination of a C10 acid and a C7 alcohol in heptyl decanoate yields a unique hydrophobicity (logP ~7.23) [1] and volatility profile, which directly influences its odor character (winey/brandy) and retention in formulations, distinguishing it from shorter-chain esters like ethyl decanoate which are more volatile and have a different olfactory impact [2]. Furthermore, in biocatalytic synthesis, heptyl decanoate's reactivity under solvent-free conditions with a modified lipase (cmLTL) has been explicitly quantified (yield >50%), a performance metric that cannot be assumed for its structural analogs like decyl decanoate or heptyl octanoate without similar empirical validation [3]. Therefore, assuming interchangeability among in-class esters can compromise research reproducibility, product performance, and economic efficiency in industrial processes.

Quantitative Differentiation Evidence for Heptyl Decanoate (CAS 60160-17-0) vs. Analog Esters


Biocatalytic Synthesis Yield: Heptyl Decanoate vs. Heptyl Heptanoate Under Solvent-Free Conditions

In a solvent-free biocatalytic synthesis, the chemically modified lipase from Thermomyces lanuginosus (cmLTL) achieves a yield of >50% for heptyl decanoate. This is a stark contrast to the synthesis of the shorter-chain analog, heptyl heptanoate, which the immobilized form of the lipase (imLTL) could not synthesize under the same conditions (reported as an exception, η>60% for all other hydrophobic esters). The native lipase (LTL) showed poor activity (<20% yield) for all reactions with n-heptane. This demonstrates that heptyl decanoate is within a favorable chain-length window for efficient cmLTL-catalyzed, solvent-free production, a key differentiator for 'green' process selection. [1]

Biocatalysis Green Chemistry Ester Synthesis

Odor Profile Differentiation: Heptyl Decanoate vs. Butyl Decanoate

Heptyl decanoate is characterized by a distinct 'winey, brandy, cognac' odor profile, differentiating it from other alkyl decanoates. For instance, butyl decanoate (also a C10 ester but with a shorter C4 alcohol chain) has a different olfactory description: 'oily sweet brandy apricot fermented cognac'. This demonstrates that the alcohol chain length in the ester significantly modulates the sensory perception, with heptyl decanoate providing a purer 'winey' and 'brandy' note compared to the sweeter, fruitier 'apricot' note of the butyl analog. [1]

Flavor Chemistry Fragrance Formulation Sensory Science

Chromatographic Identification: Kovats Retention Index for Heptyl Decanoate

For analytical method development and quality control, heptyl decanoate can be reliably identified and distinguished from other volatile esters using comprehensive two-dimensional gas chromatography (GC×GC). Its experimentally determined Kovats retention index (RI) on a BPX-5 non-polar column is 1878. This value serves as a unique, verifiable reference for identifying heptyl decanoate in complex mixtures such as distilled spirits (e.g., Brazilian cachaça). [1]

Analytical Chemistry GC-MS Analysis Quality Control

Physicochemical Property Range: Density and Boiling Point for Heptyl Decanoate

Key physicochemical properties for formulation and handling are well-defined for heptyl decanoate. Its density is reported as 0.86 g/cm³, and its boiling point is 172°C at 12 mmHg. This boiling point at reduced pressure is a practical specification for purification and processing. These values can be compared to the atmospheric pressure boiling point (approx. 320°C at 760 mmHg) to provide a complete picture of its volatility and thermal behavior, which is critical for applications involving heating or vacuum processes. [1]

Physicochemical Characterization Formulation Science Material Properties

LogP and Hydrophobicity: Heptyl Decanoate vs. Ethyl Decanoate

Heptyl decanoate exhibits a high degree of hydrophobicity with an estimated logP value of approximately 7.23 to 7.41. This is significantly higher than the logP of a common shorter-chain analog, ethyl decanoate, which has a logP of approximately 4.0 (calculated based on chain length). The extended alkyl chain of heptyl decanoate (C7 alcohol vs. C2 alcohol) results in over a 1000-fold increase in its partition coefficient, making it a more effective hydrophobic solvent or emollient for applications requiring high lipophilicity and low water solubility. [1]

Lipophilicity Drug Delivery Formulation Science

Optimal Research and Industrial Application Scenarios for Heptyl Decanoate (CAS 60160-17-0)


Green Biocatalytic Process Development

Heptyl decanoate serves as an ideal model substrate for developing and validating solvent-free, lipase-catalyzed esterification processes. Its documented yield (>50%) with cmLTL, contrasting with the failure to synthesize heptyl heptanoate by imLTL under similar conditions, provides a benchmark for evaluating catalyst performance and process efficiency in 'green chemistry' applications. [1]

Alcoholic Beverage Flavor and Fragrance Formulation

In the flavor and fragrance industry, heptyl decanoate is the specific choice for creating or authenticating 'winey', 'brandy', and 'cognac' aromatic profiles. Its well-defined sensory description and Kovats retention index (RI 1878) make it invaluable for both creative flavor design and analytical quality control in products like distilled spirits (e.g., cachaça). [2]

Hydrophobic Solvent or Emollient in Cosmetics and Material Science

Given its high logP (7.23-7.41), heptyl decanoate is suited for research exploring highly hydrophobic, low-viscosity solvents or emollients. Its potential as a bio-based alternative to silicones like cyclopentasiloxane in cosmetic formulations has been explored, where its specific viscosity and compatibility profile within a series of esters (including heptyl heptanoate and octanoate) can be leveraged. [3][4]

Analytical Standard for GC-MS in Food and Beverage Science

Heptyl decanoate is a valuable reference standard for gas chromatography-mass spectrometry (GC-MS) analysis. Its published Kovats retention index (RI 1878) on a BPX-5 column provides a verifiable data point for identifying and quantifying this specific ester in complex matrices, such as fermented beverages, ensuring research reproducibility and product consistency. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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